molecular formula C19H26Cl2N6 B2416670 N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride CAS No. 1179399-91-7

N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B2416670
CAS No.: 1179399-91-7
M. Wt: 409.36
InChI Key: MSDOUVMQVGTIJP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a synthetic organic compound characterized by its triazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves the reaction of 3-chloroaniline with cyanuric chloride, followed by the introduction of piperidine groups. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may be catalyzed by bases like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazine core structure allows for versatile interactions with different biomolecules, influencing pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine hydrochloride
  • N-(3-chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Uniqueness

N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. The presence of piperidine groups enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN6.ClH/c20-15-8-7-9-16(14-15)21-17-22-18(25-10-3-1-4-11-25)24-19(23-17)26-12-5-2-6-13-26;/h7-9,14H,1-6,10-13H2,(H,21,22,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDOUVMQVGTIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N4CCCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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